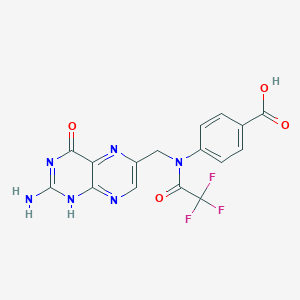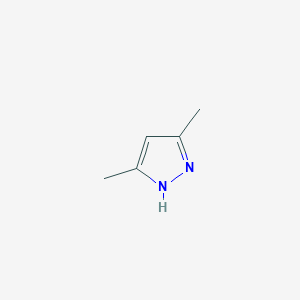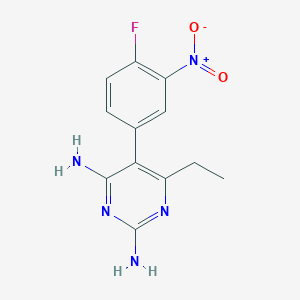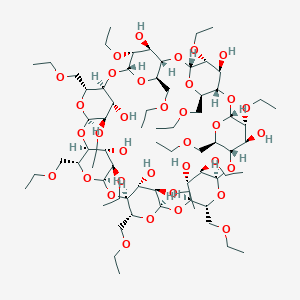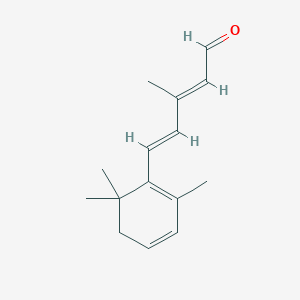
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is a natural compound found in various plants and fruits. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal is not yet fully understood. However, studies have shown that the compound exerts its therapeutic effects through various mechanisms, including the inhibition of inflammatory mediators, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical And Physiological Effects
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has antioxidant properties, which can protect cells from oxidative damage. In addition, the compound has been shown to induce apoptosis in cancer cells, which can help prevent the growth and spread of cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal in lab experiments is its potential therapeutic properties. The compound has been shown to have a wide range of applications in the treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its availability. The compound is not readily available and can be difficult to synthesize.
Future Directions
There are several future directions for the study of ((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal. One direction is to further investigate the mechanism of action of the compound to better understand how it exerts its therapeutic effects. Another direction is to explore the potential applications of the compound in the treatment of other diseases. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing the compound.
Synthesis Methods
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal can be synthesized through various methods. One of the most common methods involves the isolation of the compound from essential oils extracted from plants such as ginger, turmeric, and black pepper. Another method involves the chemical synthesis of the compound using organic chemistry techniques.
Scientific Research Applications
((2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal has been extensively studied for its potential therapeutic properties. Research has shown that the compound has anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and diabetes.
properties
CAS RN |
25528-87-4 |
|---|---|
Product Name |
(2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-YL)penta-2,4-dienal |
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2E,4E)-3-methyl-5-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)penta-2,4-dienal |
InChI |
InChI=1S/C15H20O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h5-9,11H,10H2,1-4H3/b8-7+,12-9+ |
InChI Key |
OJHSBMRFBRXYNM-ANKZSMJWSA-N |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=O)/C |
SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=O)C |
synonyms |
(E,E)-3-Methyl-5-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4-pentadienal |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



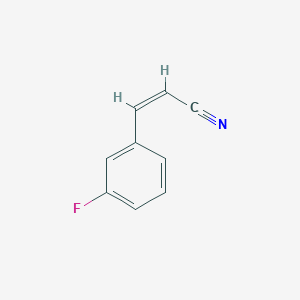
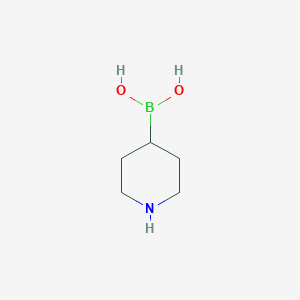
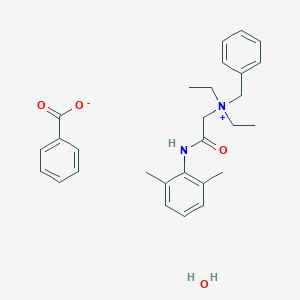
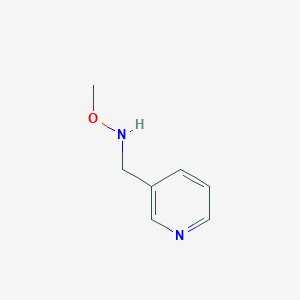
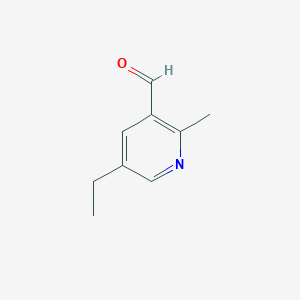
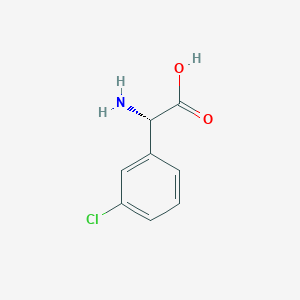
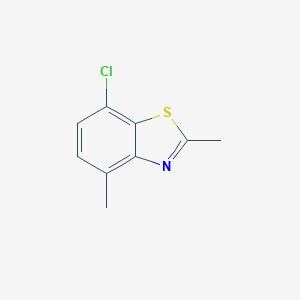
![4-[2-[(1-Carboxy-4-hydroxybutyl)amino]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B48345.png)
